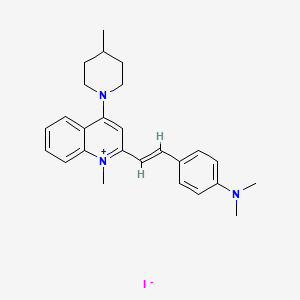
FtsZ-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FtsZ-IN-1 is a small molecule inhibitor that targets the bacterial cell division protein FtsZ. FtsZ is a tubulin homolog that plays a crucial role in bacterial cytokinesis by forming a contractile ring at the future site of cell division. Inhibiting FtsZ disrupts bacterial cell division, making this compound a promising candidate for the development of new antibacterial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FtsZ-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
FtsZ-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Aplicaciones Científicas De Investigación
FtsZ-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of bacterial cell division and to develop new antibacterial agents.
Biology: Employed in research to understand the role of FtsZ in bacterial cytokinesis and to explore the potential of FtsZ inhibitors as antibacterial drugs.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mecanismo De Acción
FtsZ-IN-1 exerts its effects by binding to the FtsZ protein and inhibiting its polymerization into filaments. This disrupts the formation of the Z-ring, which is essential for bacterial cell division. The molecular targets of this compound include the GTP-binding site and the interdomain cleft of FtsZ, which are critical for its polymerization and function.
Comparación Con Compuestos Similares
FtsZ-IN-1 is unique among FtsZ inhibitors due to its specific binding mode and high potency. Similar compounds include:
PC190723: Another potent FtsZ inhibitor with a different binding mode.
TXA707: A newer FtsZ inhibitor with promising antibacterial activity.
C8: A compound that targets the GTP-binding site of FtsZ.
This compound stands out due to its unique chemical structure and mechanism of action, making it a valuable tool for research and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C26H32IN3 |
|---|---|
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(E)-2-[1-methyl-4-(4-methylpiperidin-1-yl)quinolin-1-ium-2-yl]ethenyl]aniline;iodide |
InChI |
InChI=1S/C26H32N3.HI/c1-20-15-17-29(18-16-20)26-19-23(28(4)25-8-6-5-7-24(25)26)14-11-21-9-12-22(13-10-21)27(2)3;/h5-14,19-20H,15-18H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
QNSNMYHREQPTRX-UHFFFAOYSA-M |
SMILES isomérico |
CC1CCN(CC1)C2=CC(=[N+](C3=CC=CC=C32)C)/C=C/C4=CC=C(C=C4)N(C)C.[I-] |
SMILES canónico |
CC1CCN(CC1)C2=CC(=[N+](C3=CC=CC=C32)C)C=CC4=CC=C(C=C4)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















